2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid

Peptide synthesis N-methylation coupling efficiency Solid-phase synthesis

2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid (CAS 56612-14-7), commonly designated Boc-Sar-Sar-OH or N-[(tert-Butoxy)carbonyl]-N-methylglycyl-N-methylglycine, is a protected dipeptide comprising two sarcosine (N-methylglycine) residues with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a free C-terminal carboxylic acid (C₁₁H₂₀N₂O₅, MW 260.29 g/mol). The compound belongs to the class of N-methylated amino acid derivatives used in solid-phase peptide synthesis (SPPS) and peptidomimetic research; its defining structural features are the Boc carbamate protection—orthogonal to Fmoc chemistry—and the backbone N-methylation on both amide nitrogens, which eliminates two hydrogen-bond donors relative to a conventional glycine dipeptide and restricts conformational flexibility.

Molecular Formula C11H20N2O5
Molecular Weight 260.29 g/mol
CAS No. 56612-14-7
Cat. No. B1394920
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid
CAS56612-14-7
Molecular FormulaC11H20N2O5
Molecular Weight260.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N(C)CC(=O)N(C)CC(=O)O
InChIInChI=1S/C11H20N2O5/c1-11(2,3)18-10(17)13(5)6-8(14)12(4)7-9(15)16/h6-7H2,1-5H3,(H,15,16)
InChIKeyCPKYOLYXEKQWSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Boc-Sar-Sar-OH (CAS 56612-14-7): A Doubly N-Methylated, Orthogonally Protected Dipeptide Building Block for Peptidomimetic Synthesis


2-(2-((tert-Butoxycarbonyl)(methyl)amino)-N-methylacetamido)acetic acid (CAS 56612-14-7), commonly designated Boc-Sar-Sar-OH or N-[(tert-Butoxy)carbonyl]-N-methylglycyl-N-methylglycine, is a protected dipeptide comprising two sarcosine (N-methylglycine) residues with an N-terminal tert-butoxycarbonyl (Boc) protecting group and a free C-terminal carboxylic acid (C₁₁H₂₀N₂O₅, MW 260.29 g/mol) . The compound belongs to the class of N-methylated amino acid derivatives used in solid-phase peptide synthesis (SPPS) and peptidomimetic research; its defining structural features are the Boc carbamate protection—orthogonal to Fmoc chemistry—and the backbone N-methylation on both amide nitrogens, which eliminates two hydrogen-bond donors relative to a conventional glycine dipeptide and restricts conformational flexibility .

Why Boc-Sar-Sar-OH Cannot Be Simply Replaced by Boc-Sar-OH, Cbz-Sar-Sar-OH, or Fmoc-Sar-Sar-OH in Peptidomimetic Programs


Substituting Boc-Sar-Sar-OH with the monomeric Boc-Sar-OH (CAS 13734-36-6) doubles the number of coupling steps required to introduce a Sar-Sar motif and exposes the synthesis to the well-documented low coupling efficiency of N-methylated secondary amines—a class of hindered couplings where standard activation methods yield less than 10% product [1]. Replacing the Boc group with Cbz (Cbz-Sar-Sar-OH, CAS 62245-96-9) forfeits the orthogonal deprotection selectivity critical in Fmoc-SPPS strategies where acid-labile side-chain protecting groups must remain intact until final cleavage . The Fmoc variant (Fmoc-Sar-Sar-OH), while compatible with Fmoc-SPPS, cannot be deployed in Boc-SPPS protocols or in applications requiring a Boc group that is stable to the basic conditions of Fmoc removal but cleavable with TFA [2]. Each substitution alters the deprotection orthogonality, the number of synthetic steps, or the coupling efficiency profile.

Quantitative Differentiation Evidence for Boc-Sar-Sar-OH (CAS 56612-14-7) Against Closest Analogs


Pre-Formed Dipeptide Eliminates One Low-Yield N-Methyl Coupling Step Compared to Sequential Boc-Sar-OH Monomer Assembly

When the Sar-Sar motif is assembled stepwise using Boc-Sar-OH monomer, each coupling involves acylation of a sterically hindered N-methyl secondary amine—a reaction class where conventional activation methods (pivaloyl mixed anhydride, pentafluorophenyl ester, acyl fluoride) produce less than 10% of the desired tripeptide product in model N-methyl systems [1]. Boc-Sar-Sar-OH supplies this motif as a single, pre-formed building block with the carboxylic acid already activated for the final coupling, bypassing one hindered acylation entirely and reducing cumulative yield losses .

Peptide synthesis N-methylation coupling efficiency Solid-phase synthesis

Boc Protection Enables Orthogonal Deprotection Strategy Inaccessible with Cbz-Sar-Sar-OH in Fmoc-SPPS Protocols

Boc-Sar-Sar-OH carries a tert-butoxycarbonyl group that is stable to catalytic hydrogenolysis but cleaved by TFA (typically 50% TFA/DCM, 15-25 min at room temperature), whereas the Cbz analog (Cbz-Sar-Sar-OH) is labile toward catalytic hydrogenation (H₂, Pd/C) . In Fmoc-SPPS, where the Fmoc group is removed by piperidine (basic conditions), the Boc group remains fully intact, providing true three-dimensional orthogonality (Fmoc/base-labile; Boc/acid-labile; Cbz/hydrogenolysis-labile) [1]. The Cbz analog cannot be used in this context because it would be cleaved by the hydrogenolysis conditions required for some resins or side-chain deprotections, and it is not orthogonal to benzyl-based side-chain protecting groups.

Orthogonal protection Solid-phase peptide synthesis Boc vs Cbz selectivity

Dual N-Methylation Reduces Backbone H-Bond Donor Count by Two Relative to Boc-Gly-Gly-OH, Enhancing Passive Membrane Permeability Potential

Boc-Sar-Sar-OH contains two tertiary amide bonds (both nitrogens N-methylated), yielding zero backbone N-H hydrogen bond donors, compared to two N-H donors present in Boc-Gly-Gly-OH or the singly methylated analog Boc-Sar-Gly-OH . Systematic studies on N-methylated cyclic hexapeptides have demonstrated that multiple N-methylation improves intestinal permeability in Caco-2 monolayers and PAMPA models, an effect attributed to reduced aqueous solvation energy of the desolvated peptide backbone [1]. The fully N-methylated Sar-Sar dipeptide thus provides a building block with maximal reduction of hydrogen-bonding capacity—each backbone N-H contributes approximately 0.5-1.5 kcal/mol to desolvation penalty during membrane crossing—relative to any glycine-containing analog.

N-methylation Membrane permeability Peptidomimetic design

Patent-Validated Intermediate in Vertex Pharmaceuticals CFTR Modulator Synthesis (US2012/0309758 A1)

Boc-Sar-Sar-OH (CAS 56612-14-7) is explicitly cited as a synthetic intermediate in Vertex Pharmaceuticals' patent application US2012/0309758 A1, which covers modulators of ATP-Binding Cassette transporters including the cystic fibrosis transmembrane conductance regulator (CFTR) . The patent—assigned to Vertex Pharmaceuticals (Cambridge, MA)—describes the compound's use in constructing advanced intermediates for CFTR modulators, a therapeutic class that has produced FDA-approved drugs generating multi-billion-dollar annual revenues [1]. This contrasts with the monomeric Boc-Sar-OH (CAS 13734-36-6) or the Cbz analog, which do not appear in the same patent in this capacity. The inclusion of a specific building block in a high-value pharmaceutical patent provides procurement confidence that the compound has passed the quality, reproducibility, and supply-chain scrutiny required for patent-filed drug development programs.

CFTR modulator Pharmaceutical intermediate Patent-validated building block

Dual-Function Capability as a Tryptophan Indole Protective Group (Boc-Sar-Sar) with Physiological pH-Triggered Release

Boc-Sar-Sar-OH has been independently validated as a key component of the Fmoc-Trp(Boc-Sar-Sar)-OH reagent, where the Boc-Sar-Sar moiety serves as a protective group for the indole nitrogen of tryptophan during SPPS [1]. The Boc group is cleaved during TFA-mediated resin cleavage, leaving the Sar-Sar moiety attached to the indole; this introduces a cationic charge that improves peptide solubility during HPLC purification. The Sar-Sar group then cleaves spontaneously upon exposure to physiological pH (7.4), regenerating the native tryptophan residue [2]. This dual functionality—serving as both a building block and a component of a traceless, pH-triggered protective group—has no equivalent in the monomeric Boc-Sar-OH, the Cbz analog, or the Fmoc analog, none of which have been reported to form similar tryptophan-protecting constructs.

Tryptophan protection Solid-phase peptide synthesis pH-responsive cleavage

Commercially Available Purity Range 95-98% Across Multiple Suppliers with Documented Storage at 0-8°C

Boc-Sar-Sar-OH is stocked by multiple independent suppliers including Fluorochem (UK, purity 95%, SKU F610877), ChemImpex (US, Catalog 29471, store at 0-8°C), BOC Sciences, Creative Peptides, and CymitQuimica . Supplier-reported purity ranges from 95% (Fluorochem, CymitQuimica) to 97-98% (Leyan, MolCore, ChemicalBook-listed vendors) . The compound has a defined MDL number (MFCD18910599), PubChem CID (51358234), and standardized IUPAC name, facilitating unambiguous procurement across supplier catalogs. In contrast, the Cbz analog (CAS 62245-96-9) has fewer listed commercial sources with documented purity specifications, representing a more constrained supply landscape for multi-gram procurement.

Commercial availability Purity specification Supply chain reliability

High-Impact Application Scenarios for Boc-Sar-Sar-OH (CAS 56612-14-7) in Peptidomimetic and Pharmaceutical Research


Synthesis of N-Methylated Peptide Libraries for Membrane Permeability Screening

Boc-Sar-Sar-OH is the building block of choice for constructing one-bead-one-compound (OBOC) combinatorial libraries of N-methylated peptides where the Sar-Sar motif serves as a permeability-enhancing spacer. The pre-formed dipeptide eliminates one hindered acylation—a class of coupling where standard activation yields <10% product [1]—while the dual N-methylation eliminates two backbone H-bond donors, the maximum reduction achievable for a two-residue glycine-derived fragment . N-methylated, N-protected amino acid building blocks, including Boc-Sar-Sar-OH, are the established reagents for OBOC library synthesis by standard peptide bond couplings [2].

Tryptophan-Containing Peptide Synthesis Requiring Indole Protection with Built-In HPLC Solubility Enhancement

For peptides containing one or more tryptophan residues prone to alkylation side reactions during TFA cleavage, the Fmoc-Trp(Boc-Sar-Sar)-OH reagent—constructed from Boc-Sar-Sar-OH—provides indole protection that persists through SPPS and TFA cleavage, introduces a cationic charge for improved HPLC solubility, and cleaves tracelessly at pH 7.4 to regenerate native tryptophan [1]. This application scenario, validated in the peer-reviewed literature, is inaccessible to Boc-Sar-OH, Cbz-Sar-Sar-OH, or Fmoc-Sar-Sar-OH as they do not form analogous tryptophan-protecting constructs .

Orthogonal Boc/Fmoc Protection Strategy in Complex Peptide Syntheses

When a synthetic route requires selective deprotection of different amine protecting groups in the presence of acid-labile side-chain protections, Boc-Sar-Sar-OH enables true Boc-Fmoc orthogonality: the Fmoc group is removed by piperidine while the Boc group remains intact, and the Boc group is later cleaved by TFA without affecting the peptide backbone [1]. This strategy is precluded with Cbz-Sar-Sar-OH, which requires hydrogenolysis for removal and is not orthogonal to benzyl-based side-chain protecting groups commonly used in peptide chemistry . Boc-Sar-Sar-OH is therefore uniquely suited for convergent synthesis strategies where a Sar-Sar-containing fragment must be incorporated with precise control over protecting group hierarchy.

CFTR Modulator and ABC Transporter-Targeted Drug Discovery Programs

The explicit citation of Boc-Sar-Sar-OH in Vertex Pharmaceuticals' US2012/0309758 A1 patent establishes its role as a validated intermediate in the synthesis of CFTR modulators—a clinically and commercially proven therapeutic class [1]. Medicinal chemistry teams pursuing ATP-Binding Cassette transporter targets can reference this patent to guide retrosynthetic analysis and to justify the selection of Boc-Sar-Sar-OH as a building block with documented precedent in a successful drug discovery program, reducing the risk associated with building block selection in hit-to-lead and lead optimization phases .

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